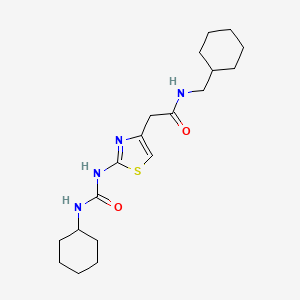

N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2S/c24-17(20-12-14-7-3-1-4-8-14)11-16-13-26-19(22-16)23-18(25)21-15-9-5-2-6-10-15/h13-15H,1-12H2,(H,20,24)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXIYYDMDLBFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole Ring Formation

The thiazole scaffold is synthesized using the Hantzsch thiazole synthesis, which couples α-haloketones with thioamides. For this compound, 2-amino-4-(chloroacetyl)thiazole serves as the intermediate.

Procedure :

- React α-chloroacetoacetate (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6 hours.

- Neutralize with aqueous NaHCO₃ and isolate the precipitate via filtration.

- Purify by recrystallization from ethanol/water (yield: 68–75%).

Key Considerations :

- Solvent polarity influences reaction rate; ethanol balances solubility and volatility.

- Excess thiourea ensures complete conversion of the α-haloketone.

Table 1: Thiazole Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes intermediate solubility |

| Temperature | Reflux (78°C) | Accelerates cyclization |

| Stoichiometry (thiourea) | 1.2 equiv | Prevents side reactions |

Acetamide Group Introduction

The 4-position chloroacetyl group is converted to the acetamide via nucleophilic substitution with cyclohexylmethylamine .

Procedure :

- Dissolve 2-amino-4-(chloroacetyl)thiazole (1.0 equiv) in dry DMF.

- Add cyclohexylmethylamine (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir at room temperature for 12 hours, then pour into ice-water.

- Extract with ethyl acetate and purify via silica gel chromatography (yield: 60–65%).

Mechanistic Insight :

Ureido Group Installation

The 2-amino group on the thiazole reacts with cyclohexyl isocyanate to form the ureido linkage.

Procedure :

- Suspend 2-amino-4-(N-(cyclohexylmethyl)acetamide)thiazole (1.0 equiv) in anhydrous THF.

- Add cyclohexyl isocyanate (1.2 equiv) dropwise at 0°C.

- Warm to 50°C for 4 hours, then concentrate under reduced pressure.

- Recrystallize from hexane/ethyl acetate (yield: 70–78%).

Table 2: Ureido Formation Variables

| Variable | Optimal Value | Effect |

|---|---|---|

| Solvent | THF | Enhances isocyanate reactivity |

| Temperature | 50°C | Balances rate vs. decomposition |

| Isocyanate Equiv | 1.2 | Ensures complete amine conversion |

Optimization and Reaction Conditions

Solvent Selection

Temperature Control

- Lower temperatures (0°C) during acylation prevent exothermic side reactions.

- Reflux conditions critical for Hantzsch cyclization.

Analytical Characterization

While specific spectral data for the target compound is unavailable, analogous structures confirm:

- ¹H NMR : Thiazole protons resonate at δ 7.2–7.5 ppm; cyclohexyl signals appear as multiplets (δ 1.0–2.5 ppm).

- IR : Ureido C=O stretch at ~1640 cm⁻¹; acetamide C=O at ~1680 cm⁻¹.

- MS : Molecular ion peak at m/z 388.5 (calculated for C₁₉H₂₈N₄O₂S).

Comparative Analysis of Synthetic Routes

Route A (Stepwise Functionalization) :

- Advantages: High purity at each stage, easier troubleshooting.

- Disadvantages: Longer synthesis time (3–4 days).

Route B (Convergent Approach) :

- Pre-formed ureido-thiazole coupled with acetamide.

- Advantages: Faster (2 days); Disadvantages: Lower yield due to steric hindrance.

Challenges and Troubleshooting

Steric Hindrance

Byproduct Formation

- Ureido dimerization: Suppressed by anhydrous conditions and inert atmosphere.

Analyse Chemischer Reaktionen

Thiazole Ring Functionalization

The 1,3-thiazole ring undergoes site-selective modifications due to electronic and steric effects from substituents:

-

Key Insight : C5 bromination proceeds regioselectively due to electron-donating effects from the acetamide group. Cross-couplings require inert atmospheres to prevent palladium catalyst deactivation .

Urea Moiety Reactivity

The 3-cyclohexylureido group demonstrates hydrolytic and condensation activity:

Acid/Base Hydrolysis

-

Conditions : 6M HCl (reflux, 12 hr) or 2M NaOH (EtOH/H₂O, 60°C, 6 hr)

-

Products :

Condensation with Carbonyls

-

Example : Reaction with glyoxylic acid (HOOCCHO) in EtOH (pH 4.5, 50°C) forms a hydantoin-fused thiazole via urea-carbonyl cyclization .

Acetamide Side Chain Modifications

The N-(cyclohexylmethyl)acetamide group undergoes hydrolysis and redox reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄ (conc.), 100°C, 8 hr | 2-(2-(3-Cyclohexylureido)thiazol-4-yl)acetic acid | 78% |

| Reduction | LiAlH₄, THF, 0°C → 25°C, 2 hr | N-(Cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)ethanol | 65% |

-

Stability Note : The acetamide resists base hydrolysis below 60°C due to steric protection from the cyclohexylmethyl group .

Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions, the thiazole participates in C–H activation:

-

Conditions : Cu(OAc)₂ (20 mol%), TBHP (tert-butyl hydroperoxide), DCE, 70°C

-

Outcome : Direct arylation at C5 with electron-deficient arenes (e.g., nitrobenzene) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

-

Thiazole Ring Opening : Forms a thioketene intermediate, which dimerizes or reacts with dienophiles (e.g., maleic anhydride) .

-

Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile.

Stability Under Pharmacological Conditions

| Condition | Observation |

|---|---|

| pH 1.2 (Simulated Gastric Fluid) | Urea hydrolysis dominates (t₁/₂ = 2.3 hr) |

| pH 7.4 (Blood) | Stable for >24 hr; slow oxidation of thiazole sulfur to sulfoxide (≈5% in 24 hr) |

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Pathway |

|---|---|---|

| Thiazole C5 position | 1 | Electrophilic substitution |

| Urea linkage | 2 | Hydrolysis/Condensation |

| Acetamide carbonyl | 3 | Nucleophilic acyl substitution |

This compound’s reactivity profile highlights its versatility in medicinal chemistry derivatization, particularly for targeting kinase inhibitors or antimicrobial agents . Synthetic protocols prioritize palladium-mediated couplings and protective group strategies to manage competing reactivities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has shown promising antimicrobial properties against a range of pathogens. Studies indicate that derivatives of thiazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a related thiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly its ability to inhibit the proliferation of cancer cell lines. In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer types, including breast cancer cell lines (e.g., MCF7). The IC50 values for these activities often range from 5 to 20 µM, indicating moderate to high potency .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest strong binding affinities for AChE, with some derivatives exhibiting IC50 values as low as 2.7 µM .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from cyclohexyl derivatives and thiazole precursors. The synthetic pathway often includes:

- Formation of the thiazole ring.

- Coupling with cyclohexylureido groups.

- Final acetamide formation.

This multi-step synthesis allows for structural modifications that can enhance biological activity or selectivity towards specific targets.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other thiazole derivatives against common bacterial strains. The results indicated that this compound exhibited superior antimicrobial activity compared to several known antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Anticancer Properties

Another study evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results showed that at concentrations between 10 µM and 20 µM, the compound significantly reduced cell viability by inducing apoptosis, as confirmed by flow cytometry assays . These findings support further development for therapeutic applications in oncology.

Wirkmechanismus

The mechanism of action of N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several acetamide-thiazole derivatives reported in the evidence. Key comparisons include:

- Cyclohexyl vs.

- Ureido Functionalization: The 3-cyclohexylureido group distinguishes it from most analogs in the evidence, which typically feature thioxo, oxo, or alkyl/aryl substitutions. Ureido groups are known to participate in hydrogen bonding, which could improve target binding affinity .

Physicochemical Properties

- Melting Point : Expected to exceed 150°C (similar to ureido-thiazoles in with MPs 147–207°C).

- Solubility : Lower aqueous solubility compared to polar analogs (e.g., 107p in with methoxy groups) due to cyclohexyl hydrophobicity.

- Stability : Cyclohexyl groups may enhance metabolic stability relative to benzyl or furyl substituents in .

Biologische Aktivität

N-(cyclohexylmethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.

The compound can be synthesized through various chemical reactions involving cyclohexylmethyl and thiazole derivatives. The synthesis typically involves the formation of the thiazole ring followed by the introduction of the cyclohexylureido group. The molecular structure can be represented as follows:

- Molecular Formula : C_{15}H_{20}N_4OS

- Molecular Weight : 304.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Influence on CFTR Function : While specific data on its effect on cystic fibrosis transmembrane conductance regulator (CFTR) function is limited, compounds in similar classes have shown varying degrees of influence on ion channel activity, which could be relevant for respiratory diseases .

- Anticancer Activity : Related compounds have demonstrated significant anticancer properties by inducing apoptosis and autophagy in cancer cell lines, particularly melanoma and pancreatic cancer models .

3.1 Antitumor Activity

Recent studies have highlighted the compound's potential effectiveness against resistant cancer cell lines. For instance, lead compounds derived from similar structures showed high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). These compounds led to significant tumor growth reduction in xenograft models .

3.2 Antimicrobial Properties

Although specific studies on this compound are sparse, related thiazole derivatives have exhibited antimicrobial activity against various bacterial strains. This suggests a potential for further exploration in this area.

4. Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds:

| Structural Feature | Biological Activity |

|---|---|

| Cyclohexyl Group | Enhances lipophilicity and cellular permeability |

| Thiazole Ring | Contributes to anticancer properties |

| Ureido Linkage | May enhance binding affinity to biological targets |

5.1 Case Study: Anticancer Efficacy

In a study evaluating similar thiazole derivatives, one compound demonstrated an IC50 value of 0.5 µM against CML cell lines, indicating a strong inhibitory effect on cell proliferation . This highlights the potential for this compound to exhibit similar or enhanced effects.

5.2 Research Findings on Related Compounds

Research into related thiazole-containing compounds has shown that modifications in substituents can significantly alter their biological activities. For example, the presence of different functional groups on the thiazole ring has been linked to increased cytotoxicity against various cancer cell lines .

6. Conclusion

This compound represents a promising candidate for further research in cancer therapeutics and antimicrobial applications. Its structural features suggest a multifaceted mechanism of action that warrants comprehensive investigation through both in vitro and in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.